![molecular formula C20H23BrN2O3 B4011210 N-(4-bromo-2-ethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4011210.png)
N-(4-bromo-2-ethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide
Description
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step reactions, including the use of specific catalysts or reagents to facilitate the formation of the desired structure. For instance, palladium-catalyzed cascade cyclization of bromoenynamides has been used to afford azatricyclic products, highlighting a methodology that could potentially be applied to the synthesis of N-(4-bromo-2-ethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-4-yl)propanamide or related compounds (Campbell et al., 2014).
Molecular Structure Analysis
The molecular structure of complex organic compounds is often elucidated using techniques such as X-ray crystallography, NMR, FT-IR spectroscopies, and high-resolution mass spectrometry. These methodologies provide detailed insights into the crystal system, space group, bond lengths, and angles, contributing to a comprehensive understanding of the molecular geometry and its implications for reactivity and properties. Kulai and Mallet-Ladeira (2016) demonstrated the utility of these techniques in characterizing the molecular structure of a coumarin-based compound, which shares a methodological relevance with the analysis of N-(4-bromo-2-ethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-4-yl)propanamide (Kulai & Mallet-Ladeira, 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds like N-(4-bromo-2-ethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-4-yl)propanamide are influenced by their molecular structure. Studies such as those conducted by Tarabara et al. (2009) on similar azatricyclo compounds provide insights into the types of chemical reactions these molecules may undergo, such as interactions with p-nitrophenyl azide and the formation of aziridine rings, indicating the potential for diverse reactivity patterns and the formation of novel structures (Tarabara, Bondarenko, & Kas’yan, 2009).
properties
IUPAC Name |
N-(4-bromo-2-ethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3/c1-2-11-10-14(21)5-6-15(11)22-16(24)7-8-23-19(25)17-12-3-4-13(9-12)18(17)20(23)26/h5-6,10,12-13,17-18H,2-4,7-9H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQJTAFSHJLSGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NC(=O)CCN2C(=O)C3C4CCC(C4)C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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